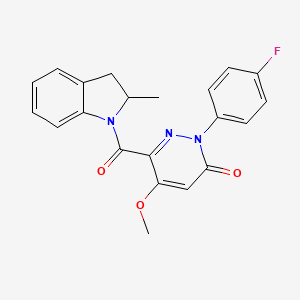
2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
カタログ番号 B2956430
CAS番号:
941879-69-2
分子量: 379.391
InChIキー: QMEMWGAZICZWGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a synthetic compound that belongs to the pyridazinone family. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Biological Activity
- The molecule has been explored as a versatile scaffold for synthesizing various derivatives with potential biological activities. For example, its structural analogs have been studied for their receptor binding affinity and pharmacological effects, highlighting the importance of the pyridazinone core in drug design (Toja et al., 1985; Pattison et al., 2009).
Chemical Synthesis and Modification
- Research has demonstrated the utility of pyridazinone derivatives as a chemical framework for developing compounds with varied substitutions, which can lead to novel properties and functionalities. This includes methods for achieving selective substitution patterns on the pyridazinone ring, enabling the exploration of new chemical entities for drug discovery (Pattison et al., 2009).
Pharmaceutical Applications
- Compounds derived from pyridazinone structures have shown a range of pharmaceutical applications, including as analgesic and anti-inflammatory agents (Takaya et al., 1979). This highlights the potential of 2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one and its derivatives in contributing to the development of new therapeutic agents.
Antitumor and Antimicrobial Potential
- Further explorations into the chemical space around the pyridazinone moiety have led to the identification of derivatives with promising antitumor (Chou et al., 2010) and antimicrobial activities (Bektaş et al., 2007), suggesting a wide range of potential applications in medicinal chemistry.
Analytical Chemistry Applications
- The molecule and its related compounds have also found use in analytical chemistry, serving as reagents in fluorescence derivatization for high-performance liquid chromatography (HPLC), thereby aiding in the detection and analysis of various substances (Yoshida et al., 1992).
特性
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-13-11-14-5-3-4-6-17(14)24(13)21(27)20-18(28-2)12-19(26)25(23-20)16-9-7-15(22)8-10-16/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEMWGAZICZWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

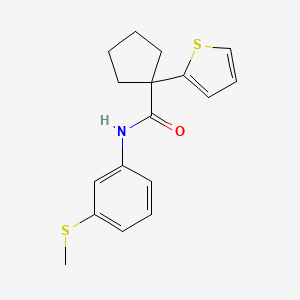

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)
![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)


![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)
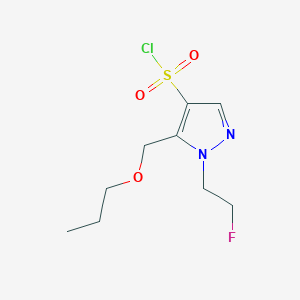
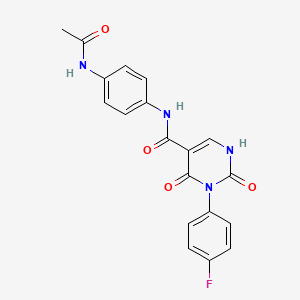
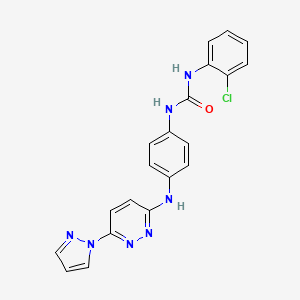
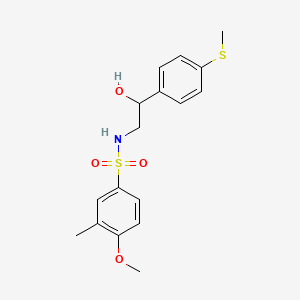
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)
![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)